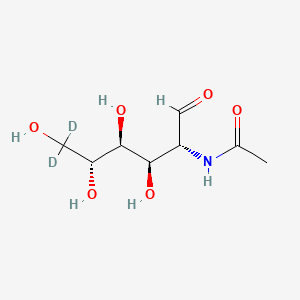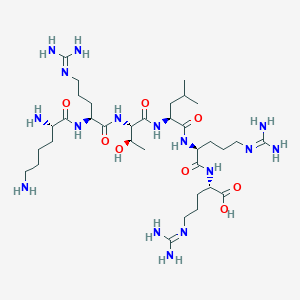
Lys-Arg-Thr-Leu-Arg-Arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys-Arg-Thr-Leu-Arg-Arg is a hexapeptide composed of the amino acids lysine, arginine, threonine, leucine, and arginine. This compound is known for its role as a substrate for protein kinase C, an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Arg-Thr-Leu-Arg-Arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine, leucine, arginine, and arginine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .
Chemical Reactions Analysis
Types of Reactions
Lys-Arg-Thr-Leu-Arg-Arg can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the threonine residue.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced peptides with free thiol groups .
Scientific Research Applications
Lys-Arg-Thr-Leu-Arg-Arg has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying protein kinase C activity and peptide synthesis techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific cellular pathways in diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Lys-Arg-Thr-Leu-Arg-Arg exerts its effects primarily through its interaction with protein kinase C. The peptide binds to the enzyme’s active site, facilitating its phosphorylation and subsequent activation. This activation triggers a cascade of downstream signaling events, leading to various cellular responses, such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lys-Arg-Thr-Leu-Arg-Arg: Known for its role as a protein kinase C substrate.
Lys-Arg-Thr-Leu-Arg-Lys: Similar structure but with lysine instead of arginine at the C-terminus.
Lys-Arg-Thr-Leu-Arg-His: Contains histidine instead of arginine at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence, which makes it an ideal substrate for protein kinase C. This specificity allows for precise studies of enzyme activity and cellular signaling pathways .
Properties
Molecular Formula |
C34H68N16O8 |
|---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)/t19-,20+,21+,22+,23+,24+,25+/m1/s1 |
InChI Key |
QUJRRXNRGVULBH-UOJKWVRNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


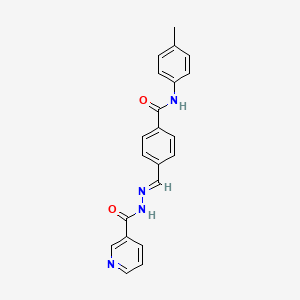
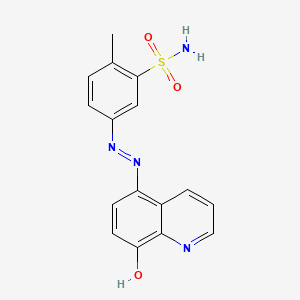

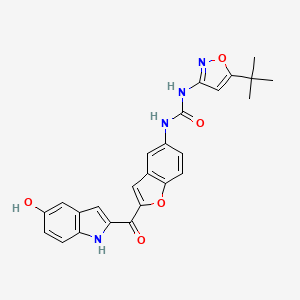

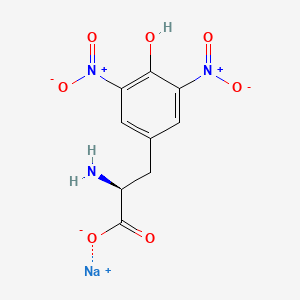
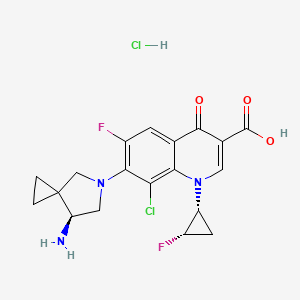
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
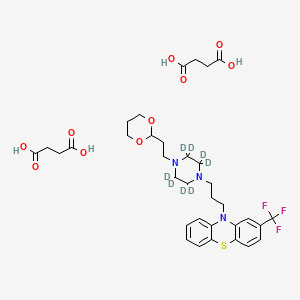

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
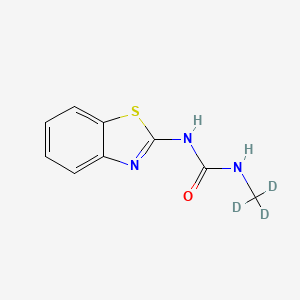
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
